

# comparative efficacy of lisdexamfetamine vs methylphenidate in adolescent ADHD models

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## A Comparative Guide to Lisdexamfetamine and Methylphenidate for Adolescent ADHD

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **lisdexamfetamine** and methylphenidate in adolescent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is collated from both clinical trials in adolescent populations and preclinical studies in relevant animal models, supported by experimental data and detailed methodologies.

### I. Clinical Efficacy in Adolescents with ADHD

Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of **lisdexamfetamine** (LDX) and various formulations of methylphenidate (MPH), most commonly the osmotic-release oral system (OROS-MPH), in adolescents aged 13-17 with ADHD. The primary endpoints in these studies are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Clinical Global Impressions-Improvement (CGI-I) scale.

### Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal comparative studies.

Table 1: Comparison of Efficacy in a Forced-Dose Study

Outcome Measure	Lisdexamfetamine (70 mg/day)	OROS- Methylphenidate (72 mg/day)	Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean $\pm$ SEM)	-25.4 $\pm$ 0.74	-22.1 $\pm$ 0.73	-17.0 $\pm$ 1.03
Percentage of Responders (CGI-I Score of 1 or 2)	81.4%	71.3%	-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change	0.0013	-	-
p-value (LDX vs. OROS-MPH) for CGI-I Responders	0.0188	-	-

Data from a 6-week, randomized, double-blind, placebo-controlled, forced-dose study in adolescents with ADHD.[\[1\]](#)

Table 2: Comparison of Efficacy in a Flexible-Dose Study

Outcome Measure	Lisdexamfetamine (30-70 mg/day)	OROS- Methylphenidate (18-72 mg/day)	Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean $\pm$ SEM)	-25.6 $\pm$ 0.82	-23.5 $\pm$ 0.80	-13.4 $\pm$ 1.19
Percentage of Responders (CGI-I Score of 1 or 2)	83.1%	81.0%	-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change	0.0717	-	-
p-value (LDX vs. OROS-MPH) for CGI-I Responders	0.6165	-	-

Data from an 8-week, randomized, double-blind, placebo-controlled, flexible-dose study in adolescents with ADHD.[\[1\]](#)

Table 3: Post Hoc Analysis of a European Phase 3 Study

Outcome Measure	Lisdexamfetamine (30, 50, or 70 mg/day)	OROS-Methylphenidate (18, 36, or 54 mg/day)
ADHD-RS-IV Total Score Change from Baseline (LS Mean)	-24.3	-18.7
Difference in LS Mean Change (95% CI)	-5.6 (-8.4 to -2.7)	
p-value (LDX vs. OROS-MPH)	< 0.001	
Percentage of Responders (CGI-I Score of 1 or 2)	78%	61%
Difference in Percentage of Responders (95% CI)	17.4 (5.0 to 29.8)	
p-value (LDX vs. OROS-MPH)	< 0.05	

Data from a post hoc analysis of a 7-week, randomized, double-blind, placebo-controlled, dose-optimized study in children and adolescents with ADHD.[2]

## Experimental Protocols: Clinical Trials

Forced-Dose and Flexible-Dose Studies in Adolescents:

- Study Design: These were two separate randomized, double-blind, placebo-controlled, head-to-head studies.[1]
- Participants: Adolescents aged 13-17 years diagnosed with ADHD according to DSM-IV-TR criteria.[1]
- Intervention:
  - Forced-Dose Study (6 weeks): Participants were titrated to a fixed dose of **lisdexamfetamine** (70 mg/day) or OROS-methylphenidate (72 mg/day).[1]
  - Flexible-Dose Study (8 weeks): Doses were optimized for each participant within the range of 30-70 mg/day for **lisdexamfetamine** and 18-72 mg/day for OROS-

methylphenidate.[1]

- Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score at the end of the study.[1]
- Key Secondary Outcome Measure: Percentage of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).[1]

European Phase 3 Study (SPD489-325):

- Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo- and active-controlled study.[2]
- Participants: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD and a baseline ADHD-RS-IV total score of  $\geq 28$ . [2]
- Intervention: Participants were randomized to receive once-daily, optimized doses of **lisdexamfetamine** (30, 50, or 70 mg/day), OROS-methylphenidate (18, 36, or 54 mg/day), or placebo.[2]
- Efficacy Assessments: ADHD-RS-IV and CGI-I scales.[2]

## II. Preclinical Efficacy in Adolescent ADHD Animal Models

Direct comparative efficacy studies of **lisdexamfetamine** and methylphenidate in adolescent animal models of ADHD are limited. However, studies on each drug in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model of ADHD, provide some insights.

### Locomotor Activity

In a study comparing the effects of **lisdexamfetamine** and methylphenidate on locomotor activity in adult rats, both drugs increased locomotor activity.[3] A meta-analysis of studies on methylphenidate in the SHR model found that it did not consistently reduce hyperactivity at low to medium doses and could increase locomotor activity at high doses.[4] Studies specifically in

adolescent SHRs have shown that methylphenidate can have varied effects on locomotor activity.

## Cognitive Function

Studies in adolescent SHRs have shown that methylphenidate can improve deficits in visual discrimination learning.[5] Another study in SHRs demonstrated that methylphenidate can improve spatial memory, with associated ultrastructural changes in the hippocampus.[6] A study assessing **lisdexamfetamine** in adolescent rats found no significant effect on spatial learning and memory.[1] However, another study in adult rats showed that **lisdexamfetamine** enhanced spatial working memory and sustained attention.[7]

## Experimental Protocols: Preclinical Studies

General Protocol for Assessing ADHD-like Behaviors in Adolescent SHR:

- **Animal Model:** Spontaneously Hypertensive Rats (SHR) are the most commonly used genetic model for ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto (WKY) rats are typically used as the normotensive control strain.
- **Adolescent Period:** In rats, the adolescent period is generally considered to be between postnatal days 28 and 60.
- **Behavioral Assays:**
  - **Locomotor Activity:** Measured in an open-field arena, quantifying distance traveled, rearing frequency, and time spent in different zones.
  - **Cognitive Function:**
    - **Attention and Impulsivity:** Often assessed using tasks like the 5-choice serial reaction time task (5-CSRTT) or differential reinforcement of low-rate responding (DRL) schedules.
    - **Learning and Memory:** Evaluated using paradigms such as the Morris water maze, radial arm maze, or novel object recognition task.

- **Drug Administration:** Drugs are typically administered orally (gavage) or via intraperitoneal (i.p.) injection at doses relevant to clinical use, often with a dose-response assessment.

### III. Mechanisms of Action and Signaling Pathways

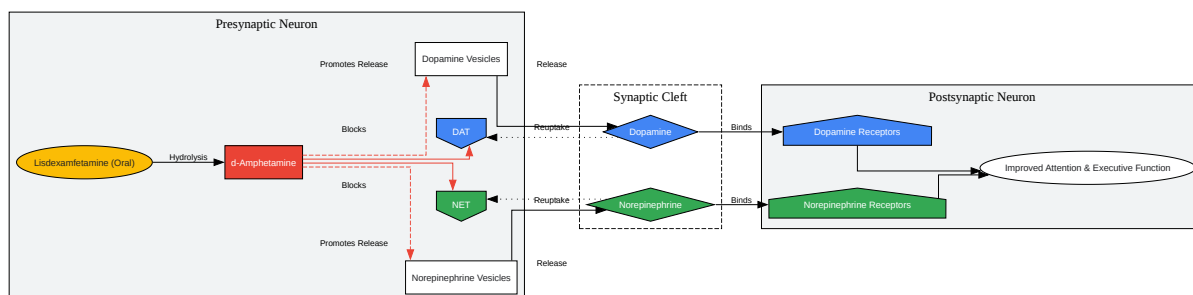
**Lisdexamfetamine** and methylphenidate are both central nervous system stimulants that primarily act on the dopaminergic and noradrenergic systems, but through distinct mechanisms.<sup>[4]</sup>

**Lisdexamfetamine:** **Lisdexamfetamine** is a prodrug of d-amphetamine.<sup>[8]</sup> After oral administration, it is hydrolyzed to L-lysine and active d-amphetamine. D-amphetamine then acts by:

- Blocking the reuptake of dopamine (DA) and norepinephrine (NE) by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).
- Promoting the release of DA and NE from presynaptic vesicles.<sup>[4]</sup>

**Methylphenidate:** Methylphenidate primarily acts as a reuptake inhibitor of DA and NE by blocking DAT and NET, leading to increased concentrations of these neurotransmitters in the synaptic cleft.<sup>[4]</sup>

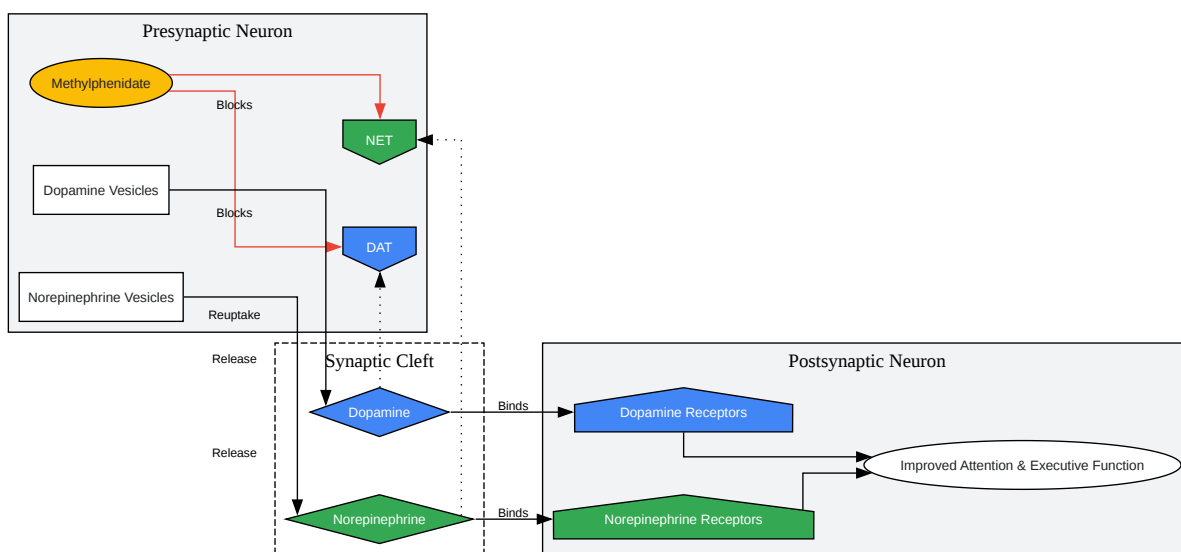
### Signaling Pathway Diagrams

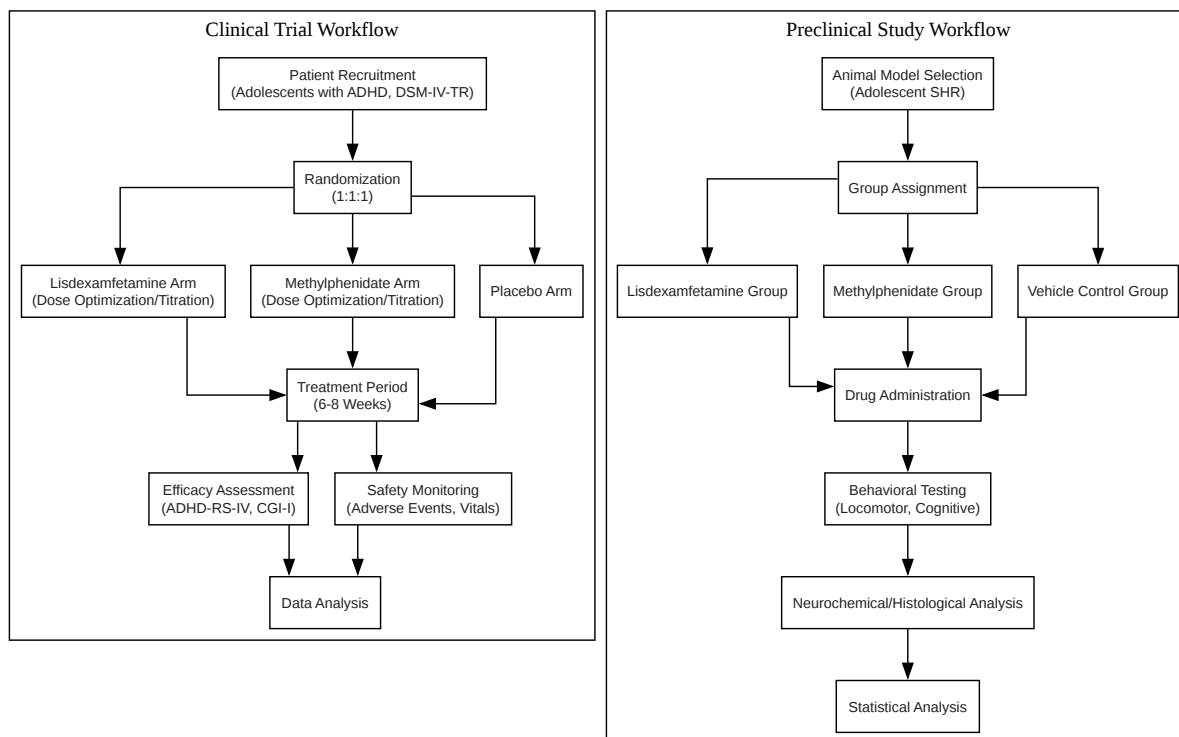


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Caption: **Lisdexamfetamine's** mechanism of action.







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